(3-Methylcyclopentyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

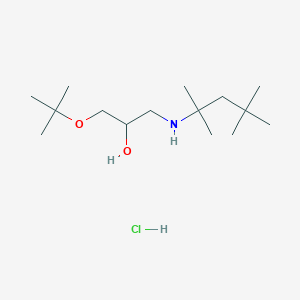

“(3-Methylcyclopentyl)methanol” is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 3-Methyl-1-cyclopentanol, 3-Methylcyclopentanol, and 3-methylcyclopentan-1-ol .

Molecular Structure Analysis

The molecular structure of “(3-Methylcyclopentyl)methanol” consists of a cyclopentane ring with a methyl group (CH3) and a methanol group (CH2OH) attached .Aplicaciones Científicas De Investigación

1. Role in N-Methylation Reactions

Methanol, a closely related compound, is utilized as a C1 synthon and hydrogen source in N-methylation of amines. This process is catalyzed by RuCl3.xH2O, demonstrating methanol's application in the synthesis of pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021).

2. Application in Selective Monomethylation

Methanol serves as a green methylation reagent in the selective N-monomethylation of anilines. This is achieved using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, highlighting methanol's role in pharmaceutical applications (Chen et al., 2017).

3. Conversion to Specialty Chemicals

Methanol can be biologically converted to specialty chemicals. For instance, engineered Escherichia coli strains have been used to convert methanol into metabolites like naringenin, illustrating its potential in biotechnological applications (Whitaker et al., 2017).

4. Impact on Lipid Dynamics

In biological studies, methanol influences lipid dynamics, specifically in the context of transmembrane proteins/peptides. This highlights the importance of methanol in studies involving biological and synthetic membranes (Nguyen et al., 2019).

5. Role in Methylation Reactions

Methanol is used in methylation reactions, such as the methylation of cyclopentadiene. This demonstrates its role in chemical synthesis processes, particularly in the preparation of methylcyclopentadiene (Xiao, 1999).

6. Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This illustrates its utility in organic synthesis and drug discovery (Smith & Maitlis, 1985).

Safety and Hazards

Propiedades

IUPAC Name |

(3-methylcyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZNVGRTAKUKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylcyclopentyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)

![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2806935.png)

![3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2806937.png)

![5-amino-N-(2-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806939.png)

![N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2806940.png)

![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)

![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)

![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)